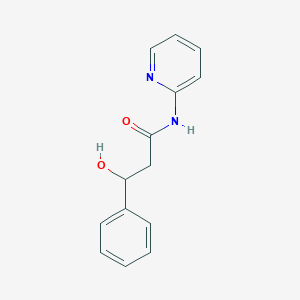
6-((Trimethylsilyl)ethynyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((Trimethylsilyl)ethynyl)nicotinaldehyde is a chemical compound with the molecular formula C11H13NOSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a nicotinaldehyde structure
Méthodes De Préparation
The synthesis of 6-((Trimethylsilyl)ethynyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.
Reaction with Trimethylsilylacetylene: Nicotinaldehyde undergoes a reaction with trimethylsilylacetylene in the presence of a suitable catalyst, such as a palladium complex, to form the desired product.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are optimized to achieve high yields.
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain product purity and yield.
Analyse Des Réactions Chimiques
6-((Trimethylsilyl)ethynyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-((Trimethylsilyl)ethynyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-((Trimethylsilyl)ethynyl)nicotinaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The trimethylsilyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
6-((Trimethylsilyl)ethynyl)nicotinaldehyde can be compared with similar compounds such as:
6-Methoxy-4-((trimethylsilyl)ethynyl)nicotinaldehyde: This compound has a methoxy group instead of a hydrogen atom on the nicotinaldehyde ring, which can affect its reactivity and applications.
4-((Trimethylsilyl)ethynyl)nicotinaldehyde:
Propriétés
IUPAC Name |
6-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-6-11-5-4-10(9-13)8-12-11/h4-5,8-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCCNAPRISABKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)

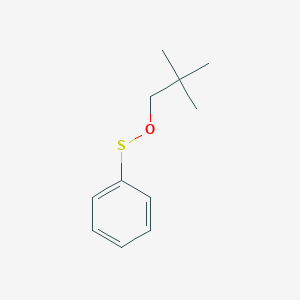
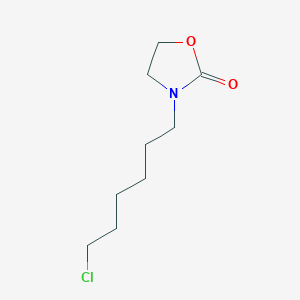
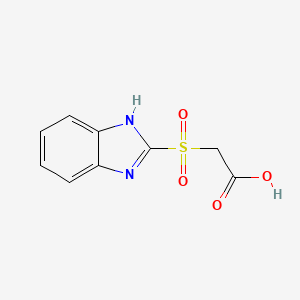
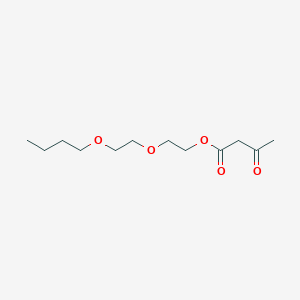

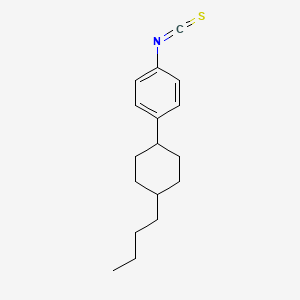
![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)

![17-(N-hydroxy-C-methylcarbonimidoyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13991068.png)

